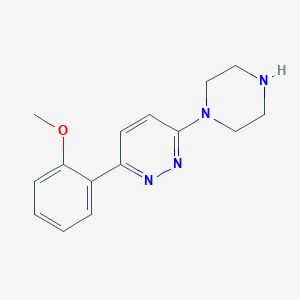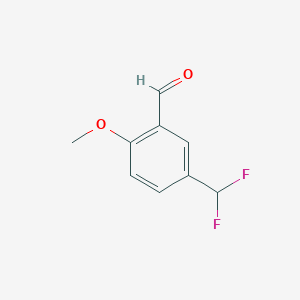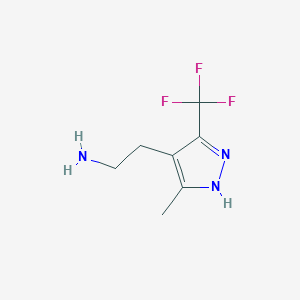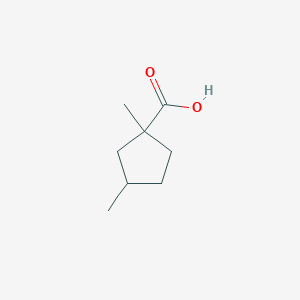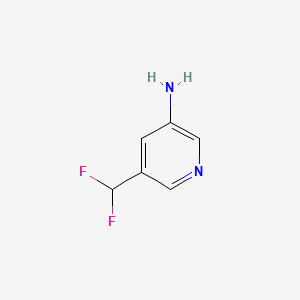
(2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorenylmethoxycarbonyl (Fmoc) is a group used in solid-phase peptide synthesis. It serves as an amine-protecting group. The Fmoc group is removed (deprotected) under mildly basic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the fluorenyl group, a methylene linker, a carbonyl group forming an ester or amide bond with the amino acid .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed by treatment with a base, such as piperidine. This deprotection step is followed by coupling with the next amino acid in the sequence .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature. They are sensitive to base, which is used to remove the Fmoc group .Scientific Research Applications
Peptide Synthesis
This compound is primarily used in the synthesis of peptides. The fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino acid during the synthesis process. It is stable under basic conditions but can be removed under mildly acidic conditions, which is ideal for stepwise construction of peptide chains .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the compound can be attached to a solid resin, allowing for the sequential addition of amino acids. The Fmoc group protects the amino group during the coupling of each amino acid residue, and its removal prepares the growing peptide chain for the next amino acid addition .
Medicinal Chemistry
The compound’s structure allows for the introduction of thiophene, a sulfur-containing heterocycle that is often incorporated into drug molecules due to its electron-rich nature, which can enhance binding interactions with biological targets .
Proteomics Research
In proteomics, this compound can be used to create peptides that mimic portions of proteins. These peptides can then be used in mass spectrometry to help identify and quantify proteins within complex biological samples .
Enzyme Inhibition Studies
The thiophene moiety can be crucial for the inhibition of certain enzymes. By incorporating this compound into peptides, researchers can study the interaction between the peptide and the enzyme, potentially leading to the development of new inhibitors .
Chemical Biology
In chemical biology, the compound can be used to design and synthesize peptides that can modulate biological processes. The Fmoc group allows for the incorporation of the compound into peptides without affecting the thiophene’s reactivity, enabling the study of peptide interactions with various cellular components .
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid involves the protection of the amine group, followed by the synthesis of the thiophene ring and the coupling of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid with the thiophene ring. The Fmoc group is then removed to reveal the amino acid side chain.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "thiophene-2-carboxylic acid", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "piperidine", "acetic anhydride", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethyl acetate", "water" ], "Reaction": [ "Protection of L-alanine amine group with acetic anhydride", "Synthesis of thiophene ring by reacting thiophene-2-carboxylic acid with DMF, DIC, and NHS", "Coupling of Fmoc-protected L-alanine with thiophene ring using DIC and TEA", "Removal of Fmoc group with piperidine", "Deprotection of L-alanine amine group with HCl", "Isolation of product by extraction with ethyl acetate and purification by recrystallization from water" ] } | |
CAS RN |
269726-93-4 |
Product Name |
(2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
Molecular Formula |
C23H21NO4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m1/s1 |
InChI Key |
HCLUWRXASUZLPY-BPGUCPLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CSC=C4)N)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



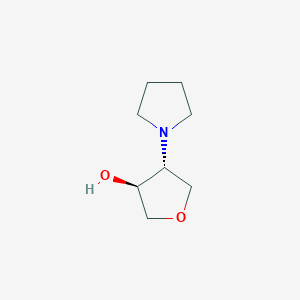
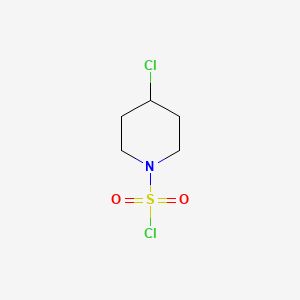

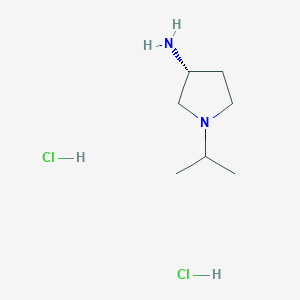
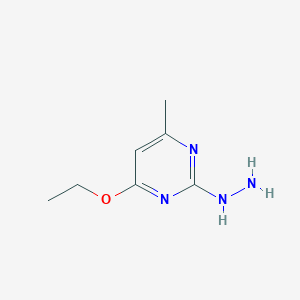
![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)
